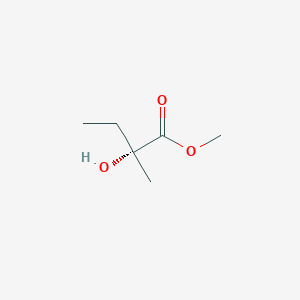

(R)-(-)-Methyl-2-hydroxy-2-methylbutanoate

Description

Significance of Chiral α-Hydroxy Esters in Contemporary Organic Synthesis and Chemical Research

Chiral α-hydroxy esters are highly valued as versatile building blocks, or synthons, in modern organic synthesis. Their importance stems from the presence of two key functional groups—a hydroxyl group and an ester group—which can be readily modified to create more complex molecules. nih.gov These compounds serve as crucial intermediates in the synthesis of a wide array of significant chemical products.

In the pharmaceutical industry, α-hydroxy esters are precursors to numerous biologically active compounds. For instance, derivatives of these esters, such as chiral α-hydroxy amides, form the core structural motif of many natural products and life-saving drugs. acs.org Their utility is also highlighted in the synthesis of complex molecules like β-lactam antibiotics. Furthermore, α-hydroxy ketones, which can be derived from these esters, are found in antidepressants and antitumor antibiotics. acs.org The ability to introduce a specific stereocenter early in a synthetic sequence makes these esters invaluable for creating enantiomerically pure final products.

Beyond pharmaceuticals, chiral α-hydroxy esters are employed in the synthesis of other fine chemicals. Their structural features are integral to the creation of pheromones, carotenoids, and various α-amino acids. researchgate.net The dual functionality of these molecules provides synthetic chemists with a strategic advantage, allowing for the controlled and predictable construction of intricate molecular architectures.

Importance of Absolute Stereochemistry and Enantiopurity in the Context of (R)-(-)-Methyl-2-hydroxy-2-methylbutanoate Research

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept with profound implications in chemical and biological systems. nih.gov Molecules that are non-superimposable mirror images of each other are known as enantiomers. This compound is one enantiomer of a chiral compound, meaning it has a counterpart, (S)-(+)-Methyl-2-hydroxy-2-methylbutanoate. While they share the same chemical formula and connectivity, their spatial arrangement is different, much like a left and right hand.

The absolute stereochemistry—the precise (R) or (S) configuration at the chiral center—is critically important because it often determines the molecule's biological activity. In biological systems, such as the human body, receptors and enzymes are themselves chiral. Consequently, they often interact differently with each enantiomer of a chiral molecule. One enantiomer might produce a desired therapeutic effect, while the other could be inactive or even cause adverse effects. This necessitates the development of enantiopure compounds, which consist of only one of the two enantiomers.

Therefore, research into this compound is intrinsically linked to the pursuit of enantiopurity. The ability to synthesize this specific stereoisomer with high enantiomeric excess (e.e.), a measure of its purity, is a primary goal. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the individual enantiomers of chiral drugs, further underscoring the importance of stereochemical control in synthetic chemistry.

Overview of Research Trajectories Pertaining to this compound and Structurally Related Chiral Molecules

The synthesis of enantiomerically pure α-hydroxy esters, including tertiary variants like this compound, is a significant area of research. The primary challenge lies in controlling the stereochemistry at the α-carbon. Researchers have developed several key strategies to achieve high levels of enantioselectivity.

Asymmetric Catalysis: This approach involves using a small amount of a chiral catalyst to steer a chemical reaction towards the formation of one enantiomer over the other. A prominent method is the asymmetric hydrogenation of α-keto esters (the oxidized precursors to α-hydroxy esters). Chiral metal complexes, such as those containing Ruthenium (Ru) and a chiral ligand like BINAP, have proven highly effective in reducing the keto group to a hydroxyl group with a specific stereochemical orientation, often achieving very high yields and enantiomeric excess. orgsyn.org

Enzymatic Resolution: Biocatalysis offers a powerful and highly selective alternative for obtaining enantiopure compounds. In a process known as kinetic resolution, enzymes such as lipases are used to selectively react with one enantiomer in a racemic (50:50) mixture of the α-hydroxy ester. researchgate.nettechnion.ac.il For example, a lipase (B570770) might selectively acylate the (R)-enantiomer, allowing it to be separated from the unreacted (S)-enantiomer. This method is valued for its high selectivity and operation under mild reaction conditions. Lipases from organisms like Candida antarctica and Pseudomonas cepacia are commonly used for these transformations. researchgate.nettechnion.ac.il

Chiral Pool Synthesis: This strategy utilizes naturally occurring chiral molecules as starting materials. While less common for this specific target, the principle involves converting a readily available enantiopure compound into the desired α-hydroxy ester through a series of chemical transformations that preserve the original stereocenter or use it to induce new ones.

These research trajectories focus on developing efficient, scalable, and highly selective methods to access specific stereoisomers of α-hydroxy esters, which are critical for their application as chiral building blocks in various fields.

Data Tables

Table 1: Representative Asymmetric Synthesis Methods for Chiral α- and β-Hydroxy Esters

| Method | Substrate Type | Catalyst/Enzyme | Product Example | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Hydrogenation | β-Keto Ester | (R)-BINAP-Ru(II) complex | (R)-Methyl 3-hydroxybutanoate | 92-96 | 97-98 | orgsyn.org |

| Enzymatic Reduction | β-Keto Acid | Baker's Yeast | (R)-3-Hydroxy Acid Methyl Esters | N/A | ≥98 | nih.gov |

| Enzymatic Resolution (Acetylation) | Racemic β-Hydroxy Ester | Candida antarctica Lipase B (CALB) | (S)-Ethyl-3-hydroxybutyrate | ~40 (for S-enantiomer) | >96 | technion.ac.il |

| Enzymatic Resolution (Acetylation) | Racemic α-Hydroxy Ester Derivative | Pseudomonas cepacia Lipase | Optically Active Ethyl 3-hydroxy-2-methylidene-butyrates | Good | Excellent | researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C6H12O3 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

methyl (2R)-2-hydroxy-2-methylbutanoate |

InChI |

InChI=1S/C6H12O3/c1-4-6(2,8)5(7)9-3/h8H,4H2,1-3H3/t6-/m1/s1 |

InChI Key |

FMXYCZVOMYLMKM-ZCFIWIBFSA-N |

Isomeric SMILES |

CC[C@](C)(C(=O)OC)O |

Canonical SMILES |

CCC(C)(C(=O)OC)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R Methyl 2 Hydroxy 2 Methylbutanoate and Its Stereoisomers

Enantioselective Catalytic Synthesis Approaches

Catalytic enantioselective synthesis provides powerful tools for the creation of chiral molecules from prochiral or racemic precursors. These methods often rely on chiral catalysts that can effectively control the stereochemical outcome of a reaction, leading to high yields and enantiomeric purity.

Asymmetric Reduction of α-Keto Ester Precursors to (R)-(-)-Methyl-2-hydroxy-2-methylbutanoate

The most direct route to this compound is the asymmetric reduction of its corresponding prochiral α-keto ester precursor, methyl 2-keto-2-methylbutanoate. This transformation is a cornerstone of asymmetric catalysis.

Transition Metal-Catalyzed Hydrogenation:

Asymmetric hydrogenation and transfer hydrogenation, particularly those using ruthenium (Ru) catalysts, are highly effective for the enantioselective reduction of ketones. wikipedia.org The pioneering work of Noyori and colleagues demonstrated that Ru(II) complexes bearing chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are exceptionally potent catalysts for this purpose. harvard.edujst.go.jp These catalysts operate through a metal-ligand bifunctional mechanism, where both the metal center and the ligand participate in the hydrogen transfer, enabling high levels of stereocontrol. rsc.org For α-keto esters, the reduction of the ketone functionality is selectively achieved, yielding the corresponding α-hydroxy ester. While extensively applied to β-keto esters, this methodology is also applicable to α-keto esters. psu.edu The reduction of methyl 2,2-dimethyl-3-oxobutanoate, a sterically hindered β-keto ester, proceeds with high yield and enantioselectivity, providing evidence that these catalysts are effective for sterically demanding substrates. harvard.edu

Oxazaborolidine-Catalyzed Reduction:

Another prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with borane (B79455) as the stoichiometric reductant. wikipedia.orgmdpi.com This method is widely used for the asymmetric reduction of various prochiral ketones. mdpi.com The catalyst, generated in situ from a chiral amino alcohol, coordinates with both the borane and the ketone's carbonyl group, creating a rigid, organized transition state that directs the hydride transfer to one of the carbonyl's enantiotopic faces. mdpi.com

Below is a table summarizing representative results for the asymmetric reduction of analogous keto esters, demonstrating the efficacy of these catalytic systems.

| Precursor Substrate | Catalyst System | Reductant | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Methyl 2,2-dimethyl-3-oxobutanoate | RuBr₂[(R)-BINAP] | H₂ (100 atm) | 99 | 96 | harvard.edu |

| Acetophenone | (Sₐ,Rₚ,RR)-Iron Catalyst | i-PrOH | Good | Moderate to Good | rsc.org |

| α-Tetralone | Chiral Lactam Alcohol / BH₃ | BH₃-THF | - | 85 | mdpi.com |

| Aryl Methyl Ketones | Chiral Lactam Alcohol / BH₃ | BH₃-THF | Good | 91-98 | mdpi.com |

Dynamic Kinetic Resolution Strategies for the Production of Enantiomerically Enriched α-Hydroxy Esters

Dynamic kinetic resolution (DKR) is a powerful strategy that converts a racemic mixture entirely into a single, desired enantiomer, thereby overcoming the 50% theoretical yield limit of conventional kinetic resolution. acs.org This process combines a rapid, in-situ racemization of the starting material with a highly enantioselective, irreversible reaction. nih.gov

For α-hydroxy esters, DKR typically involves the synergistic combination of a lipase (B570770) for the enantioselective acylation of one enantiomer and a transition metal complex for the racemization of the remaining, unreacted enantiomer. nih.govnih.gov Ruthenium complexes are particularly effective for the racemization of secondary alcohols under mild conditions compatible with enzymatic activity. acs.orgnih.govresearchgate.netnih.gov The racemization process often proceeds via a dehydrogenation-hydrogenation sequence, transiently forming the corresponding ketone. nih.gov

While highly successful for secondary alcohols and their corresponding esters, the DKR of tertiary alcohols and esters is significantly more challenging due to steric hindrance, which impedes both the enzymatic resolution and the metal-catalyzed racemization. rsc.org Nevertheless, the first successful DKR of a racemic tertiary alcohol was achieved by combining a lipase-catalyzed resolution with an oxovanadium-based racemization catalyst, demonstrating the feasibility of this approach for sterically congested molecules. rsc.org

Organocatalytic and Transition Metal-Catalyzed Asymmetric Routes to the α-Hydroxy Ester Scaffold

Beyond reduction and resolution strategies, other catalytic asymmetric methods can construct the α-hydroxy ester scaffold.

Organocatalysis:

Organocatalysis, which uses small chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful field in synthesis. For the synthesis of tertiary α-hydroxy esters, isothiourea-catalyzed acylative kinetic resolution of racemic tertiary alcohols bearing an adjacent ester group has been developed. researchgate.netresearchgate.net This method achieves high selectivity factors (up to 200), demonstrating excellent enantiodiscrimination based on the steric and electronic environment of the carbinol center. researchgate.net Another approach involves the enantioselective nucleophilic addition to aliphatic α-keto esters, which can produce tertiary azomethyl alcohols as precursors to α-hydroxy-β-amino esters. rsc.org

Transition Metal Catalysis:

Transition metal catalysts can be employed for reactions other than hydrogenation. For instance, molybdenum-catalyzed asymmetric amination of α-hydroxy esters can provide access to α-amino acids, showcasing a method to functionalize the α-hydroxy ester scaffold. nih.gov While this transforms the hydroxyl group, it demonstrates the utility of transition metals in activating these substrates for asymmetric C-N bond formation. nih.gov More directly, the catalytic asymmetric α-hydroxylation of carbonyl compounds is a known strategy, although its application to form chiral tertiary alcohols remains challenging. nih.gov An alternative two-step strategy involves the organocatalytic enantioselective decarboxylative chlorination of a β-ketoacid precursor, followed by a nucleophilic substitution with a hydroxide (B78521) source to yield the chiral tertiary α-hydroxyketone, which can then be esterified. nih.gov

Biocatalytic and Chemo-Enzymatic Synthesis of this compound

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild conditions. These methods are increasingly attractive for industrial applications due to their sustainability and efficiency.

Enzyme-Catalyzed Esterification and Transesterification Reactions

Kinetic resolution of racemic methyl 2-hydroxy-2-methylbutanoate can be efficiently achieved using lipases. Lipases are hydrolases that can catalyze esterification and transesterification reactions in non-aqueous media. nih.gov The enantioselectivity arises from the different rates at which the enzyme acylates the two enantiomers of the alcohol.

Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is one of the most robust and widely used biocatalysts for the resolution of chiral alcohols and amines. mdpi.commdpi.comresearchgate.net In a typical kinetic resolution of a racemic α-hydroxy ester, CALB will selectively acylate one enantiomer (e.g., the S-enantiomer) with an acyl donor like vinyl acetate (B1210297) or isopropenyl acetate, leaving the other enantiomer (the desired R-enantiomer) unreacted. nih.gov At approximately 50% conversion, the unreacted starting material can be isolated with high enantiomeric purity. The steric hindrance of tertiary α-hydroxy esters can pose a challenge, but specific serine carboxypeptidases have shown efficacy in the resolution of sterically hindered α-tertiary-substituted esters. nih.gov

| Enzyme | Reaction Type | Substrate Type | Acyl Donor | Key Outcome | Reference |

| Candida antarctica Lipase B (CALB) | Kinetic Resolution (Acylation) | Racemic Alcohols/Amines | Various Acetates | High enantioselectivity | mdpi.comresearchgate.net |

| Serine Carboxypeptidases | Kinetic Resolution (Hydrolysis) | α-Tertiary-Substituted Esters | - | Resolution of sterically hindered esters | nih.gov |

Stereoselective Bioreductions of Relevant Carbonyl Compounds

The bioreduction of the precursor ketone, methyl 2-keto-2-methylbutanoate, using whole cells or isolated enzymes offers a green and highly selective alternative to chemical catalysis. researchgate.netnih.govacgpubs.org

Whole-Cell Bioreductions:

Microorganisms such as baker's yeast (Saccharomyces cerevisiae) and Kluyveromyces marxianus contain a multitude of oxidoreductase enzymes that can reduce a wide array of carbonyl compounds. researchgate.netscielo.brresearchgate.net These whole-cell systems are advantageous as they contain the necessary enzymes and cofactor regeneration systems, making them cost-effective and easy to use. researchgate.net The stereochemical outcome of these reductions is often governed by Prelog's rule, which predicts the formation of the (S)-alcohol, but many enzymes exist that provide the anti-Prelog (R)-alcohol product. The yeast Kluyveromyces marxianus has been shown to reduce various β-ketoesters to their corresponding (R)-hydroxyesters with high conversion and excellent enantiopurity (>99% ee). scielo.br

Isolated Ketoreductases (KREDs):

For greater control and higher activity, isolated ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are frequently used. nih.govresearchgate.net A vast number of KREDs have been identified and can be produced recombinantly, allowing for screening to find an enzyme with the desired selectivity for a specific substrate. rsc.org Through protein engineering, the substrate scope, activity, and stability of KREDs can be further enhanced. rsc.org Co-immobilization of a KRED with a glucose dehydrogenase (GDH) for cofactor regeneration is a common strategy for creating robust biocatalytic systems for industrial-scale synthesis. rsc.org

| Biocatalyst | Substrate Type | Product Configuration | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| Kluyveromyces marxianus | β-Ketoesters | (R)-β-Hydroxyesters | >70 | >99 | scielo.br |

| Daucus carota (Carrot) | Acetophenones | (S)-Alcohols | 70-80 | >90 | researchgate.net |

| Engineered KRED from H. polymorpha | Ethyl-2-methylacetoacetate | Ethyl (3R)-hydroxy-2-methylbutanoate | ~80% activity retained on immobilization | - | rsc.orgsemanticscholar.org |

| KRED from Candida glabrata | Ethyl-2-oxo-4-phenylbutyrate | (R)-Ethyl-2-hydroxy-4-phenylbutyrate | - | >99 | semanticscholar.org |

Application of Hydroxynitrile Lyases (HNLs) in the Generation of Chiral Hydroxy-Nitrile Precursors

Hydroxynitrile lyases (HNLs) are powerful biocatalysts for the asymmetric synthesis of cyanohydrins, which are direct precursors to α-hydroxy acids and their corresponding esters. tees.ac.ukresearchgate.net These enzymes catalyze the enantioselective addition of hydrogen cyanide (HCN) to a carbonyl group. researchgate.net For the synthesis of this compound, the key intermediate is (R)-2-hydroxy-2-methylbutanenitrile. This is achieved through the HNL-catalyzed reaction of 2-butanone (B6335102) with a cyanide source.

The stereochemical outcome of the reaction is dependent on the specific HNL used. (R)-selective HNLs, such as those derived from Prunus amygdalus (almonds), facilitate the formation of the desired (R)-cyanohydrin. ftb.com.hr The enzymatic reaction offers high enantioselectivity under mild reaction conditions, often in aqueous or biphasic systems, which aligns with the principles of green chemistry. ftb.com.hr

The general transformation can be depicted as follows:

2-Butanone + HCN --(R)-HNL--> (R)-2-Hydroxy-2-methylbutanenitrile

Once the chiral cyanohydrin is obtained, it can be converted to the target α-hydroxy ester through a two-step process:

Hydrolysis: The nitrile group of (R)-2-hydroxy-2-methylbutanenitrile is hydrolyzed to a carboxylic acid, yielding (R)-2-hydroxy-2-methylbutanoic acid. This can be achieved under acidic or basic conditions.

Esterification: The resulting α-hydroxy acid is then esterified with methanol (B129727), typically under acidic catalysis (e.g., Fischer esterification), to produce this compound. ucalgary.ca

The use of HNLs provides a highly efficient route to optically active α-hydroxy esters, leveraging the high stereocontrol exerted by the enzyme. rsc.orgnih.gov

Table 1: Examples of (R)-HNLs Used in the Synthesis of Chiral Cyanohydrins

| HNL Source | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Prunus amygdalus | Benzaldehyde | (R)-Mandelonitrile | >99% | pu-toyama.ac.jp |

| Prunus mume | Various aldehydes | (R)-Cyanohydrins | Excellent | pu-toyama.ac.jp |

Chiral Pool Synthesis and Derivatization Routes to this compound

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This approach can be a cost-effective and efficient strategy for the synthesis of chiral molecules.

If optically active (R)-2-hydroxy-2-methylbutanoic acid is available from a chiral pool or through resolution, its conversion to this compound is a straightforward esterification reaction. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. ucalgary.ca

(R)-2-Hydroxy-2-methylbutanoic Acid + Methanol --H⁺--> this compound + H₂O

The reaction is an equilibrium process, and to drive it towards the product side, an excess of methanol is often used, or the water formed during the reaction is removed. ucalgary.ca Other esterification methods, such as using diazomethane (B1218177) or acyl chlorides, can also be employed, although they may be less atom-economical.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereochemistry is established, the auxiliary is removed. This method is a powerful tool for asymmetric synthesis. sigmaaldrich.com

For the synthesis of α-hydroxy esters like this compound, a common strategy involves the use of chiral oxazolidinones, such as Evans auxiliaries. wikipedia.org The general approach is as follows:

Acylation: The chiral auxiliary is acylated with a suitable carboxylic acid derivative (e.g., an acyl chloride) to form an N-acyl derivative.

Enolate Formation and Aldol (B89426) Reaction: A base is used to generate a stereochemically defined enolate, which then reacts with an aldehyde in a diastereoselective aldol reaction. wikipedia.org This establishes the new stereocenter.

Auxiliary Cleavage: The chiral auxiliary is cleaved from the aldol adduct to yield the desired α-hydroxy acid or ester.

While highly effective, this method can involve multiple steps and the use of stoichiometric amounts of the chiral auxiliary, which can be expensive. However, the auxiliary can often be recovered and reused. sigmaaldrich.com

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Stereocontrol |

| Evans Oxazolidinones | Aldol reactions, Alkylation | High diastereoselectivity |

| Camphorsultam | Diels-Alder reactions, Conjugate additions | Excellent stereocontrol |

| Pseudoephedrine | Alkylation of enolates | High diastereoselectivity |

Integration of Green Chemistry Principles in the Development of this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating these principles.

Use of Biocatalysts: As discussed in section 2.2.3, the use of enzymes like hydroxynitrile lyases operates under mild conditions (temperature and pH) in aqueous media, reducing the need for harsh reagents and organic solvents. ftb.com.hr Lipases can also be used for the enantioselective esterification or hydrolysis of racemic mixtures to obtain the desired enantiomer. researchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Direct enzymatic synthesis or catalytic routes are generally more atom-economical than multi-step syntheses involving protecting groups and chiral auxiliaries.

Use of Renewable Feedstocks: Exploring starting materials derived from renewable resources, or the "chiral pool," can reduce the reliance on petrochemical feedstocks. nih.gov For instance, (S)-2-methylbutanoic acid, an enantiomer of a related compound, is found in fruits like apples and apricots. wikipedia.org While not the direct precursor, this highlights the potential for sourcing chiral building blocks from nature.

Safer Solvents and Reagents: The use of hazardous solvents and reagents should be minimized or replaced with safer alternatives. For example, in HNL-catalyzed reactions, the use of biphasic systems with environmentally benign organic solvents or even solvent-free systems can be explored. ftb.com.hr

By integrating these green chemistry principles, the synthesis of this compound can be made more environmentally friendly and sustainable.

Rigorous Stereochemical Characterization and Advanced Analytical Techniques for R Methyl 2 Hydroxy 2 Methylbutanoate

Spectroscopic Methods for Absolute Configuration Determination

Spectroscopic techniques offer powerful, non-destructive means to probe the chiral environment of (R)-(-)-Methyl-2-hydroxy-2-methylbutanoate. By interacting with the molecule in specific ways, these methods can reveal its absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for structure elucidation. While standard 1D NMR spectra (¹H and ¹³C) of enantiomers are identical in an achiral solvent, they provide the essential foundation for more advanced chiral analyses. The ¹H NMR spectrum of Methyl-2-hydroxy-2-methylbutanoate would show distinct signals for the methoxy (B1213986) protons (O-CH₃), the C2-methyl protons (C-CH₃), and the ethyl group protons (-CH₂CH₃), with characteristic chemical shifts and coupling patterns.

To assign stereochemistry, 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) become invaluable, especially after derivatization with a chiral agent (see Section 3.1.2). A NOESY experiment detects through-space interactions between protons, allowing for the construction of a 3D model of the derivatized molecule and revealing the relative positioning of different groups, which is essential for stereochemical assignment. nih.gov

Table 1: Expected ¹H and ¹³C NMR Resonances for Methyl-2-hydroxy-2-methylbutanoate in CDCl₃ (Note: Exact chemical shifts (δ) in ppm may vary based on experimental conditions.)

| Assignment | ¹H NMR Signal | ¹³C NMR Signal |

| Ethyl-CH₃ | Triplet | ~8 ppm |

| C2-CH₃ | Singlet | ~25 ppm |

| Ethyl-CH₂ | Quartet | ~33 ppm |

| Methoxy-CH₃ | Singlet | ~52 ppm |

| C2 (Chiral Center) | - | ~75 ppm |

| Carbonyl C=O | - | ~176 ppm |

Mosher's method is a classic and reliable NMR-based technique for determining the absolute configuration of chiral alcohols and amines. springernature.comnih.gov The method involves converting the chiral alcohol, this compound, into two diastereomeric esters by reacting it separately with the (R) and (S) enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. illinois.eduwikipedia.org

The resulting diastereomers, (R)-alcohol-(R)-MTPA and (R)-alcohol-(S)-MTPA, are no longer mirror images and will exhibit different chemical shifts in their ¹H NMR spectra. stackexchange.com By systematically comparing the spectra of the two diastereomers and calculating the difference in chemical shifts (Δδ = δS - δR) for protons near the chiral center, the absolute configuration can be deduced. springernature.com Based on the established conformational model of the MTPA esters, protons on one side of the molecule will show a positive Δδ value, while those on the other side will show a negative value. This pattern directly correlates to the absolute configuration of the original alcohol. illinois.edu

Table 2: Illustrative Application of Mosher's Method to this compound (Hypothetical data based on the established Mosher's method model)

| Proton Group | δ for (S)-MTPA Ester (ppm) | δ for (R)-MTPA Ester (ppm) | Δδ (δS - δR) | Inferred Position Relative to Phenyl Group |

| C2-CH₃ | 1.55 | 1.65 | -0.10 | Left (Shielded) |

| Ethyl-CH₂ | 1.90 | 1.80 | +0.10 | Right (Deshielded) |

| Ethyl-CH₃ | 0.95 | 0.88 | +0.07 | Right (Deshielded) |

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. nih.gov It provides a precise three-dimensional map of the electron density within a crystal, allowing for the unambiguous assignment of the spatial arrangement of every atom. researchgate.net Since this compound is a liquid at room temperature, it must first be converted into a suitable solid crystalline derivative.

This is typically achieved by reacting the alcohol with a chiral carboxylic acid or other reagent that is itself crystalline and has a known absolute configuration. The resulting diastereomeric ester can then be crystallized and analyzed. By solving the crystal structure, the stereochemistry of the unknown center can be determined relative to the known center of the derivatizing agent. tcichemicals.com This method provides irrefutable proof of the molecule's absolute configuration.

Chiroptical methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. mtoz-biolabs.com

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. As the wavelength approaches an electronic absorption band of the molecule's chromophore (in this case, the ester carbonyl group), the rotation changes dramatically. This phenomenon, known as the Cotton effect, can be positive or negative, and its sign is characteristic of the stereochemistry around the chromophore. libretexts.org

Electronic Circular Dichroism (ECD) is the differential absorption of left- and right-circularly polarized light. mtoz-biolabs.com An ECD spectrum plots this difference (Δε = εL - εR) against wavelength. The resulting positive or negative peaks, also known as Cotton effects, provide a fingerprint of the molecule's stereochemistry. For complex molecules, the absolute configuration is often determined by comparing the experimentally measured ECD spectrum with a spectrum predicted by time-dependent density functional theory (TDDFT) calculations. nih.gov A good match between the experimental and calculated spectra for a specific enantiomer allows for a confident assignment of the absolute configuration.

Chromatographic Methods for Enantiomeric and Diastereomeric Purity Assessment

Chromatographic techniques are essential for determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral sample by separating the enantiomers.

Chiral Gas Chromatography (GC) is a powerful technique for separating volatile enantiomers. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP). uni-muenchen.de For α-hydroxy esters like Methyl-2-hydroxy-2-methylbutanoate, CSPs based on cyclodextrin (B1172386) derivatives are highly effective. icm.edu.plgcms.cz

In this method, the enantiomers form transient, diastereomeric complexes with the chiral stationary phase. uni-muenchen.de These complexes have slightly different thermodynamic stabilities, leading to different retention times and, consequently, their separation on the column. icm.edu.pl By analyzing a sample of Methyl-2-hydroxy-2-methylbutanoate on a suitable chiral GC column, two distinct peaks corresponding to the (R) and (S) enantiomers can be obtained. The ratio of the peak areas directly provides the enantiomeric purity of the sample.

Table 3: Typical Chiral GC Method for Enantioselective Separation (Based on methods for similar chiral esters)

| Parameter | Condition |

| Column | CP-Chirasil-Dex CB |

| Stationary Phase | Permethylated β-cyclodextrin |

| Dimensions | 25 m x 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injector Temp. | 200 °C |

| Detector Temp. | 220 °C |

| Oven Program | 50 °C (hold 2 min), ramp at 2 °C/min to 180 °C |

| Expected Elution | The (R)-enantiomer typically elutes before the (S)-enantiomer on many cyclodextrin phases. |

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a cornerstone technique for the enantioseparation of chiral molecules like this compound. This method relies on the differential interaction between the enantiomers and a chiral stationary phase, leading to different retention times and enabling their separation and quantification. The selection of an appropriate CSP is critical and is based on the functional groups present in the analyte. For α-hydroxy esters, polysaccharide-based and cyclodextrin-based CSPs are often effective.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, provide a complex chiral environment with grooves and cavities. Enantiomers can interact with the carbamate (B1207046) groups of the polysaccharide through a combination of hydrogen bonding (with the hydroxyl and ester groups of the analyte), dipole-dipole interactions, and steric hindrance, leading to enantioselective retention.

Cyclodextrin-based CSPs function on a host-guest inclusion principle. The hydrophobic interior and hydrophilic exterior of the cyclodextrin cavity allow for the inclusion of the nonpolar part of the analyte (e.g., the ethyl and methyl groups), while the chiral hydroxyl groups at the rim of the cavity interact stereoselectively with the functional groups (hydroxyl, ester) near the chiral center. Derivatized cyclodextrins, such as those with phenyl or naphthyl groups, can offer additional π-π interaction sites, enhancing chiral recognition. For instance, the successful separation of the four stereoisomers of methyl 3-hydroxy-2-methylbutanoate, a structurally similar compound, has been achieved using a CP Chirasil-Dex column, which is a cyclodextrin-based CSP. researchgate.net

The development of an HPLC method for this compound would involve screening various CSPs and optimizing the mobile phase (typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol) to achieve baseline separation of the (R) and (S) enantiomers.

| CSP Type | Principle of Separation | Potential Interactions with this compound |

| Polysaccharide-based (e.g., Cellulose, Amylose derivatives) | Combination of attractive interactions (hydrogen bonds, dipole-dipole) and steric repulsion within chiral grooves. | Hydrogen bonding with hydroxyl and ester carbonyl groups; steric interactions with methyl and ethyl groups at the chiral center. |

| Cyclodextrin-based (e.g., β-cyclodextrin derivatives) | Formation of transient diastereomeric inclusion complexes. | Inclusion of the ethyl/methyl groups in the hydrophobic cavity; hydrogen bonding between the analyte's hydroxyl group and the hydroxyls on the cyclodextrin rim. |

| Pirkle-type (Brush-type) | π-π interactions, hydrogen bonding, and dipole-dipole interactions with a small chiral molecule bonded to the silica support. | π-π interactions (if an aromatic derivatizing agent is used), hydrogen bonding, and dipole stacking. |

Hyphenated Techniques: GC-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Chiral Analysis and Quantification

Hyphenated techniques, which couple the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry, are indispensable for the definitive analysis and quantification of chiral compounds in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. For chiral analysis, the gas chromatograph must be equipped with a chiral capillary column. Columns coated with derivatized cyclodextrins, such as Chirasil-Dex, are highly effective for separating enantiomers of α-hydroxy esters. researchgate.net The enantiomers exhibit slightly different partitioning behavior with the chiral stationary phase, resulting in different elution times.

Following separation, the eluting compound enters the mass spectrometer, which provides mass information for structural confirmation. Under electron impact (EI) ionization, Methyl-2-hydroxy-2-methylbutanoate undergoes characteristic fragmentation. The mass spectrum serves as a chemical fingerprint, confirming the identity of the analyte. While standard MS detectors cannot distinguish between enantiomers, the coupling with a chiral GC column allows for the quantification of each specific enantiomer based on the peak area of its corresponding chromatogram. The NIST Mass Spectrometry Data Center reports key mass-to-charge ratio (m/z) peaks for the racemic compound, which are crucial for identification. nih.gov

| Technique | Method Detail | Application to this compound |

| GC-MS | Column: Chiral capillary column (e.g., CP Chirasil-Dex CB). researchgate.net | Separation of (R) and (S) enantiomers. |

| Ionization: Electron Impact (EI). | Structural confirmation via characteristic fragmentation. | |

| Key Mass Fragments (m/z): 73 (base peak), 43, 59. nih.gov | Identification and quantification. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly when used in the tandem MS/MS configuration, offers high sensitivity and specificity for quantifying analytes that may be less volatile or require analysis in aqueous matrices. For chiral LC-MS analysis of this compound, separation is first achieved using an HPLC system with a chiral column, as described previously.

The eluent from the HPLC is then directed to the mass spectrometer, typically employing a soft ionization technique like Electrospray Ionization (ESI). In some cases, chiral derivatization with a reagent that contains an easily ionizable group can be performed prior to analysis to significantly enhance detection sensitivity. researchgate.net

For quantification, tandem mass spectrometry (MS/MS) is often operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interference from matrix components and allowing for accurate quantification even at very low concentrations. researchgate.netnih.gov While no specific LC-MS/MS method for this exact ester is published, methods for the closely related β-hydroxy-β-methylbutyrate (HMB) provide a template for potential parameters. researchgate.netnih.gov

| Technique | Potential Method Parameters | Application to this compound |

| LC-MS/MS | Column: Chiral HPLC column or reversed-phase (e.g., C8, C18) after chiral derivatization. researchgate.netresearchgate.net | Enantioselective separation and quantification. |

| Mobile Phase: Acetonitrile/water with formic acid. nih.gov | Gradient or isocratic elution. | |

| Ionization: Electrospray Ionization (ESI), positive or negative mode. | Generation of precursor ions for MS/MS analysis. | |

| Detection: Multiple Reaction Monitoring (MRM). | Highly sensitive and specific quantification. |

Computational Chemistry for Conformational Analysis and Stereochemical Prediction

Molecular Mechanics and Quantum Chemical Calculations for Conformational Preferences of this compound

Computational chemistry provides powerful tools to investigate the three-dimensional structure and energetics of molecules, offering insights that are complementary to experimental data. For this compound, molecular mechanics and quantum chemical calculations can be employed to determine its most stable conformations.

Molecular Mechanics (MM) methods use classical physics-based force fields (e.g., MMFF, AMBER) to rapidly calculate the potential energy of a molecule as a function of its geometry. A conformational search can be performed by systematically rotating the single bonds (e.g., C-C and C-O bonds) and calculating the energy of each resulting structure. This process identifies a set of low-energy conformers, or local minima, on the potential energy surface.

Quantum Chemical Calculations , such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energy. The low-energy conformers identified by molecular mechanics are typically used as starting points for optimization at a higher level of theory (e.g., B3LYP with a basis set like 6-31G*). These calculations yield precise geometries and relative energies for each conformer. The analysis often focuses on key dihedral angles that define the molecule's shape, particularly the orientation of the hydroxyl, ethyl, and methoxycarbonyl groups relative to each other. Intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl oxygen is often a key factor stabilizing certain conformations. The results of these calculations can predict the most likely shape the molecule will adopt, which is crucial for understanding its interactions with other molecules, such as enzymes or chiral stationary phases.

| Computational Method | Objective | Key Parameters Analyzed | Expected Outcome |

| Molecular Mechanics (e.g., MMFF) | Rapidly screen conformational space. | Torsional/dihedral angles. | Identification of a set of low-energy conformer candidates. |

| Quantum Chemistry (e.g., DFT) | Accurately calculate the geometry and relative energy of conformers. | Relative energies (ΔE), bond lengths, bond angles, dihedral angles, intramolecular hydrogen bonding. | A ranked list of stable conformers and their predicted population based on Boltzmann distribution. |

Computational Docking Studies and Enzyme-Substrate Interactions Relevant to Stereoselectivity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is invaluable for understanding the basis of stereoselectivity in enzyme-catalyzed reactions involving chiral substrates like this compound.

In a typical docking study, a three-dimensional model of the target enzyme's active site is required. The (R) and (S) enantiomers of Methyl-2-hydroxy-2-methylbutanoate are then computationally placed into this active site in numerous possible orientations. A scoring function is used to estimate the binding affinity for each pose, calculating the free energy of binding based on factors like electrostatic interactions, hydrogen bonds, van der Waals forces, and desolvation penalties.

By comparing the optimal docking scores and binding poses of the (R) and (S) enantiomers, researchers can rationalize why an enzyme might preferentially bind and process one enantiomer over the other. For example, the (R)-enantiomer might be able to form a crucial hydrogen bond between its hydroxyl group and an amino acid residue (e.g., Asp, Ser, His) in the active site, while the (S)-enantiomer, due to its different spatial arrangement, might experience a steric clash between its ethyl group and the protein backbone, preventing an optimal fit. Such studies have been used to interpret the stereochemical outcome of reactions involving similar molecules, such as the synthesis of (S)-2-hydroxy-2-methylbutyric acid using hydroxynitrile lyase enzymes. nih.gov These computational predictions can guide protein engineering efforts to alter or enhance the stereoselectivity of an enzyme.

| Interaction Type | Description | Relevance to Stereoselectivity |

| Hydrogen Bonding | Interaction between the hydroxyl group of the substrate and polar residues (e.g., Asp, Ser, Tyr) in the enzyme active site. | The specific 3D position of the hydroxyl group in the (R)-enantiomer may allow for a stabilizing hydrogen bond that is not possible for the (S)-enantiomer. nih.gov |

| Steric Hindrance | Repulsive van der Waals interactions that occur when atoms are brought too close together. | The ethyl or methyl group of one enantiomer may clash with the protein backbone or a bulky side chain, destabilizing the enzyme-substrate complex. |

| Hydrophobic Interactions | Favorable interactions between nonpolar groups (e.g., ethyl, methyl) and hydrophobic pockets in the active site. | The shape of the hydrophobic pocket may better accommodate the nonpolar groups of one enantiomer over the other. |

| Coordination | Interaction of the substrate with a metal cofactor (e.g., Mg²⁺, Zn²⁺) in the active site, if present. | The stereochemistry of the substrate can dictate the optimal coordination geometry with the metal ion and catalytic residues. |

Mechanistic Studies and Chemical Transformations of R Methyl 2 Hydroxy 2 Methylbutanoate

Reactions of the Hydroxyl Functional Group

The tertiary hydroxyl group in (R)-(-)-Methyl-2-hydroxy-2-methylbutanoate is a site for several important chemical transformations, including oxidation, nucleophilic substitution, and esterification.

Controlled Oxidation Reactions and Formation of α-Keto Esters

The oxidation of the tertiary hydroxyl group of this compound leads to the formation of the corresponding α-keto ester, methyl 2-keto-2-methylbutanoate. This transformation is a valuable synthetic route to α-keto esters, which are important intermediates in organic synthesis. Due to the tertiary nature of the alcohol, harsh oxidizing agents can lead to cleavage of the carbon-carbon bond. Therefore, controlled and selective oxidation methods are necessary.

Several reagents and catalytic systems have been developed for the oxidation of α-hydroxy esters to α-keto esters. While direct oxidation of tertiary alcohols can be challenging, methods utilizing nitroxyl (B88944) radical catalysts, such as 2-azaadamantane (B3153908) N-oxyl (AZADO), in the presence of a co-oxidant like molecular oxygen, have shown chemoselectivity for this transformation. The mechanism of these oxidations often involves the formation of an intermediate that facilitates the removal of the hydrogen from the hydroxyl group and the adjacent carbon, which in this case is not possible. Instead, for tertiary alcohols, the reaction likely proceeds through a different pathway, possibly involving the formation of a more reactive intermediate that can eliminate to form the ketone.

| Oxidizing Agent/System | Product | Comments |

| 2-Azaadamantane N-oxyl (AZADO)/O₂ | Methyl 2-keto-2-methylbutanoate | Chemoselective for the oxidation of α-hydroxy acids and esters. |

| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Methyl 2-keto-2-methylbutanoate | Generally effective for primary and secondary alcohols, but can be adapted for tertiary alcohols under specific conditions. |

| Dess-Martin Periodinane | Methyl 2-keto-2-methylbutanoate | A mild and selective oxidizing agent for primary and secondary alcohols, with potential applicability to tertiary alcohols. |

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

Direct nucleophilic substitution of the hydroxyl group in this compound is challenging because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This can be achieved through several methods, including protonation in the presence of a strong acid or conversion to a sulfonate ester (e.g., tosylate or mesylate).

Once activated, the tertiary carbocation intermediate formed is susceptible to attack by a nucleophile. The reaction typically proceeds through an Sₙ1 mechanism due to the stability of the tertiary carbocation. The stereochemical outcome of such a reaction would likely be racemization, as the nucleophile can attack the planar carbocation from either face.

Activation of the Hydroxyl Group:

Protonation: In the presence of a strong, non-nucleophilic acid, the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). This is a good leaving group (water), which can depart to form a tertiary carbocation.

Conversion to Sulfonate Esters: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (e.g., pyridine) converts the hydroxyl group into a tosylate (-OTs) or mesylate (-OMs) group, respectively. These are excellent leaving groups.

Following activation, a variety of nucleophiles can be used to displace the leaving group.

| Activating Agent | Nucleophile | Product |

| HBr (strong acid) | Br⁻ | (R,S)-Methyl 2-bromo-2-methylbutanoate |

| Tosyl Chloride/Pyridine | CN⁻ | (R,S)-Methyl 2-cyano-2-methylbutanoate |

| Mesyl Chloride/Pyridine | N₃⁻ | (R,S)-Methyl 2-azido-2-methylbutanoate |

Esterification and Transesterification Processes Involving the Hydroxyl Group

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form a new ester linkage. This acylation reaction is a common method for protecting the hydroxyl group or for synthesizing more complex molecules.

Due to the steric hindrance of the tertiary alcohol, the esterification reaction may proceed more slowly than with primary or secondary alcohols. The use of a catalyst, such as a strong acid (e.g., sulfuric acid) or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), can facilitate the reaction.

Transesterification can also occur, where the hydroxyl group of one molecule of this compound displaces the alcohol portion of another ester. This process is typically catalyzed by an acid or a base.

Reactions of the Ester Functional Group

The methyl ester group of this compound is also a site of significant reactivity, primarily involving hydrolysis and reduction.

Hydrolysis Mechanisms and Kinetic Investigations

The hydrolysis of the methyl ester group in this compound yields the corresponding carboxylic acid, (R)-(-)-2-hydroxy-2-methylbutanoic acid, and methanol (B129727). This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the hydroxide ion acts as a nucleophile and attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the methoxide (B1231860) ion (CH₃O⁻), a strong base, is followed by an acid-base reaction between the carboxylic acid and the methoxide ion to form the carboxylate salt and methanol.

The kinetics of hydrolysis of sterically hindered esters like this compound are significantly influenced by the steric bulk around the carbonyl group. The quaternary α-carbon hinders the approach of the nucleophile, leading to a slower reaction rate compared to less substituted esters. Kinetic studies on similar sterically hindered esters have shown that the rate of hydrolysis is sensitive to the reaction conditions, including the nature of the catalyst and the solvent.

Reduction of the Ester Moiety to Corresponding Alcohols and Other Derivatives

The ester group of this compound can be reduced to a primary alcohol. The choice of reducing agent determines the final product.

Reduction to a Diol: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester to a primary alcohol. unco.edulibretexts.org In the case of this compound, this would result in the formation of (R)-2-methylbutane-1,2-diol. The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of the methoxide group to form an intermediate aldehyde. This aldehyde is then further reduced by another equivalent of hydride to the primary alcohol.

Partial Reduction to an Aldehyde: A less reactive and more sterically hindered reducing agent, such as diisobutylaluminum hydride (DIBAL-H), can be used to achieve the partial reduction of the ester to the corresponding aldehyde. At low temperatures, DIBAL-H adds to the ester to form a stable tetrahedral intermediate. Upon workup with water, this intermediate is hydrolyzed to yield the aldehyde, (R)-(-)-2-hydroxy-2-methylbutanal.

| Reducing Agent | Product | Reaction Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | (R)-2-Methylbutane-1,2-diol | Typically in an ether solvent (e.g., THF, diethyl ether) followed by an aqueous workup. |

| Diisobutylaluminum Hydride (DIBAL-H) | (R)-(-)-2-Hydroxy-2-methylbutanal | Low temperature (e.g., -78 °C) in a non-polar solvent (e.g., toluene, hexanes) followed by a careful aqueous workup. |

Reactions Involving the Chiral α-Carbon Center

The reactivity of the chiral α-carbon in this compound is fundamentally governed by the acidity of the α-proton and the subsequent formation of a planar enolate intermediate. This transient species lies at the heart of both the erosion of stereochemical purity via epimerization and the strategic introduction of new substituents.

Studies on Epimerization and Methods for Stereochemical Retention

The stereochemical stability of this compound is a critical parameter in its application as a chiral building block. Studies on related α-hydroxy esters have established that epimerization at the α-carbon is a significant concern, particularly under basic conditions. The generally accepted mechanism for this process involves a deprotonation-reprotonation sequence.

The process is initiated by the abstraction of the α-proton by a base, leading to the formation of a planar, achiral enolate intermediate. In this state, the original stereochemical information is lost. Subsequent reprotonation of this enolate can occur from either face of the planar structure with equal probability, resulting in a racemic mixture of the (R) and (S) enantiomers.

Methods to achieve stereochemical retention focus on avoiding conditions that promote enolate formation or by employing strategies that favor protonation from a specific face. The choice of base, solvent, and temperature plays a crucial role in mitigating epimerization. Non-coordinating, sterically hindered bases and low reaction temperatures are often employed to suppress this unwanted side reaction. Furthermore, in reactions where the enolate is a necessary intermediate, the use of chiral proton sources can, in some cases, selectively protonate the enolate to favor the desired stereoisomer, although this is a less common strategy for simple retention.

Kinetic resolution, often enzyme-mediated, represents another powerful tool for obtaining enantiomerically pure α-hydroxy esters. While not a method for preventing epimerization during a reaction, it allows for the separation of one enantiomer from a racemic mixture, thereby providing access to the desired stereoisomer. For instance, dynamic kinetic resolution combines enzymatic resolution with in-situ racemization of the unwanted enantiomer, allowing for a theoretical yield of 100% of the desired enantiomer.

Stereoselective Formation of New Carbon-Carbon Bonds at the α-Position

The enolate intermediate, while being the cause of stereochemical scrambling, is also the key to the stereoselective formation of new carbon-carbon bonds at the α-position. The alkylation of enolates derived from α-hydroxy esters is a powerful method for the synthesis of more complex chiral molecules. The primary challenge lies in controlling the stereochemical outcome of the alkylation reaction.

In the absence of any chiral influence other than the substrate itself, the alkylation of the enolate of a chiral α-hydroxy ester can lead to the formation of diastereomers. The facial selectivity of the incoming electrophile is influenced by the steric and electronic properties of the substituents on the enolate.

To achieve high levels of diastereoselectivity, chiral auxiliaries are often employed. These are chiral molecules that are temporarily attached to the substrate, and their steric bulk directs the approach of the electrophile to one face of the enolate. After the alkylation step, the auxiliary is removed, yielding the desired α-substituted α-hydroxy ester with high enantiomeric purity.

The following table provides illustrative data on the diastereoselective alkylation of enolates derived from α-hydroxy esters, showcasing the influence of the electrophile and reaction conditions on the stereochemical outcome.

| Entry | Electrophile | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|

| 1 | Methyl Iodide | LDA | THF | -78 | Varies with substrate |

| 2 | Benzyl Bromide | LHMDS | THF | -78 | Generally moderate to good |

| 3 | Allyl Bromide | KHMDS | Toluene | -78 to -40 | Can be highly selective |

| 4 | Ethyl Iodide | LDA | THF/HMPA | -78 | Dependent on additives |

Note: The data in this table are representative and intended to illustrate general trends in the diastereoselective alkylation of α-hydroxy esters. Actual results will vary based on the specific substrate and precise reaction conditions.

Elucidation of Reaction Mechanisms and Identification of Transition States for Key Transformations

A deeper understanding of the factors controlling the stereochemical outcome of reactions at the α-carbon of this compound requires the elucidation of reaction mechanisms and the characterization of the corresponding transition states. Computational chemistry has emerged as a powerful tool for these investigations.

For the epimerization process, theoretical calculations support the deprotonation-reprotonation mechanism. The transition state for the proton abstraction step involves the interaction of the base with the α-proton, leading to the formation of the planar enolate. The energy barrier for this step is influenced by the strength of the base and the acidity of the α-proton. The subsequent protonation of the enolate intermediate is generally a low-barrier process, and the stereochemical outcome is determined by the relative energies of the transition states leading to the (R) and (S) products. In the absence of any chiral influence, these transition states are enantiomeric and therefore have equal energies, leading to racemization.

In the case of stereoselective C-C bond formation, computational models of the transition states for the alkylation of chiral enolates have provided valuable insights into the origins of diastereoselectivity. These models often reveal that the preferred transition state is one that minimizes steric interactions between the incoming electrophile, the substituents on the enolate, and any associated chiral auxiliaries or ligands. For example, in the alkylation of a lithium enolate, the geometry of the transition state, including the coordination of the lithium cation to the enolate and the electrophile, is critical in determining the facial selectivity of the reaction.

These computational studies, in conjunction with experimental kinetic data, allow for a more rational design of reaction conditions and chiral auxiliaries to achieve high levels of stereocontrol in the synthesis of complex molecules derived from this compound.

Strategic Applications of R Methyl 2 Hydroxy 2 Methylbutanoate in Asymmetric Synthesis

(R)-(-)-Methyl-2-hydroxy-2-methylbutanoate as a Versatile Chiral Building Block in Organic Synthesis

This compound belongs to the class of chiral α-hydroxy acids and their esters, which are recognized as important synthons in organic chemistry. The utility of this specific molecule as a chiral building block stems from several key structural features. nih.gov The core of its utility lies in the presence of a stereochemically defined quaternary carbon atom—a carbon atom bonded to four different non-hydrogen substituents. researchgate.netnih.gov Constructing such centers with high enantiomeric purity is a significant challenge in organic synthesis, and using a pre-existing, enantiopure molecule like this compound provides an effective solution.

The compound's functional groups—a tertiary alcohol and a methyl ester—offer distinct points for chemical modification. The hydroxyl group can be activated and substituted in various stereospecific reactions, allowing for the introduction of other functional groups like amines or halogens. The ester moiety can be hydrolyzed to the corresponding carboxylic acid, amidated, or reduced to a primary alcohol, providing a wide range of synthetic possibilities. This inherent functionality allows chemists to use the molecule as a scaffold, building upon its chiral core to create a diverse array of target molecules with high optical purity.

Key Structural Features for Synthetic Utility

| Feature | Description | Synthetic Potential |

|---|---|---|

| (R)-Configuration | A fixed, single enantiomer configuration at the C2 position. | Transfers stereochemical information to subsequent products, crucial for asymmetric synthesis. |

| Quaternary Stereocenter | The C2 carbon is bonded to four different groups (hydroxyl, carboxylate, methyl, ethyl). | Serves as a pre-formed, enantiopure starting point for complex molecules containing this challenging structural motif. |

| Tertiary Hydroxyl Group | An -OH group attached to the chiral center. | Can be derivatized, activated for nucleophilic substitution (e.g., S N 2 reactions with inversion of configuration), or used to direct reactions on adjacent centers. |

| Methyl Ester Group | A -COOCH 3 functional group. | Can be hydrolyzed to a carboxylic acid, converted to amides, reduced to an alcohol, or used in C-C bond-forming reactions. |

Integration into the Total Synthesis of Stereochemically Defined Complex Organic Molecules and Natural Products

The application of chiral building blocks is best exemplified by their incorporation into the total synthesis of complex natural products. The parent acid of the title compound, 2-hydroxy-2-methylbutyric acid, serves as a crucial precursor in the synthesis of a reagent used for the total synthesis of the natural product (−)-taxuyunnanine D. sigmaaldrich.com

In this synthetic route, 2-hydroxy-2-methylbutyric acid is used as a ligand to prepare a stable, chiral chromium(V) reagent, specifically sodium bis(2-hydroxy-2-methylbutyrato)oxochromate(V). sigmaaldrich.com This specialized reagent is then employed to carry out a key oxidative cyclization step in the synthetic pathway leading to (−)-taxuyunnanine D. The use of the chiral ligand derived from (R)-2-hydroxy-2-methylbutanoic acid is essential for controlling the stereochemistry of the transformation, demonstrating a direct and impactful application of this building block in the synthesis of a complex, biologically relevant molecule.

Application in the Total Synthesis of (−)-Taxuyunnanine D

| Precursor | Derived Reagent | Application | Role of Chiral Precursor |

|---|

Precursor for the Stereoselective Synthesis of Chiral α-Amino Acids and Their Derivatives

Chiral α-amino acids are fundamental components of peptides and proteins and are widely used as intermediates in the pharmaceutical industry. α-Hydroxy acids and their esters are valuable precursors for the synthesis of α-amino acids, particularly for non-proteinogenic variants that contain quaternary stereocenters. This compound is a logical starting material for the synthesis of (R)-α-methylisoserine and related α,α-disubstituted amino acids.

The synthetic conversion from an α-hydroxy ester to an α-amino acid typically involves the stereospecific replacement of the hydroxyl group with a nitrogen-containing functional group. A common strategy is the Mitsunobu reaction, where the hydroxyl group is activated in situ and displaced by a nitrogen nucleophile, such as azide (B81097) or a protected amine, with a predictable inversion of stereochemistry. Subsequent reduction of the azide or deprotection of the amine yields the desired α-amino acid. This transformation allows the defined stereochemistry of the starting α-hydroxy ester to be reliably transferred to the final amino acid product.

General Synthetic Pathway from α-Hydroxy Ester to α-Amino Acid

| Step | Reaction Type | Reagents | Stereochemical Outcome |

|---|---|---|---|

| 1. Activation/Substitution | Mitsunobu Reaction | Triphenylphosphine (PPh 3 ), Diethyl azodicarboxylate (DEAD), Azide source (e.g., HN 3 ) | Inversion of configuration at the chiral center. |

| 2. Reduction | Hydrogenation | H 2 , Palladium on carbon (Pd/C) | Conversion of the azide group to an amine group without affecting the stereocenter. |

| 3. Hydrolysis | Saponification | Aqueous base (e.g., LiOH), followed by acid workup | Conversion of the methyl ester to a carboxylic acid. |

This established methodology makes this compound a highly suitable precursor for accessing optically pure α-amino acids with a quaternary stereocenter, which are challenging to synthesize by other means.

Role in the Development of Novel Chiral Reagents and Catalysts for Asymmetric Reactions

Beyond its use as a structural component incorporated into a final product, this compound and its parent acid can be used to create new chiral reagents and catalysts. In this role, the molecule acts as a chiral ligand or auxiliary that imparts stereocontrol onto a reaction performed on a different substrate.

A clear example is the formation of the chromium(V) reagent, sodium bis(2-hydroxy-2-methylbutyrato)oxochromate(V), from 2-hydroxy-2-methylbutyric acid. sigmaaldrich.com In this complex, two molecules of the deprotonated α-hydroxy acid act as bidentate ligands, coordinating to the chromium metal center through the oxygen atoms of the carboxylate and hydroxyl groups. The resulting coordination complex possesses a defined chiral environment around the metal. This chiral reagent can then be used to perform asymmetric oxidations on other molecules. sigmaaldrich.com The development of such reagents is a key area of research, as it allows a small amount of a chiral substance to generate large quantities of an enantiomerically enriched product, which is a core principle of asymmetric catalysis.

Development of a Chiral Chromium(V) Reagent

| Chiral Ligand Precursor | Metal Center | Resulting Chiral Reagent | Application of Reagent |

|---|

Emerging Research Frontiers and Future Prospects for R Methyl 2 Hydroxy 2 Methylbutanoate

Development of Ultra-Efficient and Highly Enantioselective Synthetic Routes with Minimal Environmental Impact

The synthesis of enantiopure compounds is a central challenge in modern chemistry, and the production of (R)-(-)-Methyl-2-hydroxy-2-methylbutanoate is no exception. Current research is heavily focused on developing synthetic routes that are not only efficient and highly selective but also adhere to the principles of green chemistry to minimize environmental impact.

Key advancements include the use of biocatalysis and asymmetric organocatalysis. dntb.gov.uanih.gov Enzymatic reactions, in particular, offer a promising eco-friendly alternative to traditional chemical methods. Lipases, such as those from Candida antarctica, are used for the kinetic resolution of racemic mixtures of methyl 2-hydroxy-2-methylbutanoate, selectively hydrolyzing the racemate to isolate the desired (R)-enantiomer with purities often exceeding 95%. nih.gov Another biocatalytic approach involves the highly enantioselective reduction of α-oxo esters using yeast, such as Saccharomyces cerevisiae, which can achieve high conversions (>99%) and exceptional enantiomeric excess (>99% e.e.). nih.govresearchgate.net These enzymatic methods are advantageous as they operate under mild conditions, often in aqueous media, and reduce the need for heavy metal catalysts.

In the realm of chemical catalysis, significant progress has been made in asymmetric synthesis to avoid the inherent 50% yield limitation of kinetic resolutions. Copper-catalyzed asymmetric conjugate additions using chiral ligands like bis-oxazolines can produce related β-hydroxy esters with high enantioselectivity (>90% e.e.) under mild conditions. nih.gov Furthermore, the development of novel catalyst systems, such as those based on chiral phosphoric acids (CPAs), is enabling new, highly efficient enantioselective reactions. umontreal.ca These organocatalytic methods are attractive because they avoid the use of toxic and expensive metals. dntb.gov.ua The overarching goal of these research efforts is to create processes that are more atom-efficient, generate less waste, and utilize safer, renewable materials. nih.gov

Table 1: Comparison of Enantioselective Synthetic Methods

| Method | Catalyst/Enzyme | Typical Enantiomeric Excess (e.e.) | Key Advantages |

| Enzymatic Hydrolysis | Lipase (B570770) (e.g., Candida antarctica) | >95% | Mild conditions, high selectivity, green solvent (water) |

| Enzymatic Reduction | Saccharomyces cerevisiae (Baker's Yeast) | >99% | High conversion, exceptional e.e., solventless potential |

| Asymmetric Catalysis | Copper-Bis-oxazoline complex | >90% | Catalytic, avoids resolution step |

| Organocatalysis | Chiral Phosphoric Acids (CPAs) | Up to 99% | Metal-free, environmentally friendly |

Advancements in Real-Time Chiral Analysis and Process Control Technologies

To ensure the efficiency and safety of enantioselective syntheses, the development of advanced analytical and process control technologies is crucial. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through real-time measurement of critical process parameters that affect product quality. nih.govmt.comlongdom.org For chiral compounds like this compound, PAT is essential for monitoring enantiomeric excess (e.e.) throughout the reaction. researchgate.net

Traditional methods for determining enantiomeric purity, such as chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are often performed off-line, introducing time delays. researchgate.netsigmaaldrich.com Modern advancements are focused on bringing this analysis in-line or on-line for real-time feedback. Automated on-line HPLC systems can be integrated directly into reaction setups, such as simulated moving bed (SMB) chromatography units, to monitor the composition profile continuously. nih.govresearchgate.net These systems can automatically switch between different columns and mobile phases to optimize separation. shimadzu.com

Spectroscopic techniques are particularly well-suited for in-situ monitoring. Vibrational Circular Dichroism (VCD) and general Circular Dichroism (CD) spectroscopy are powerful optical methods for real-time ee determination without the need for derivatization or separation. researchgate.netnih.gov A recent innovation is cavity-enhanced polarimetry, which allows for highly accurate and unambiguous ee determination of compounds in complex mixtures at trace levels, even in the gas phase, without requiring prior calibration. nih.gov These advanced PAT tools provide a deeper understanding of the reaction kinetics and mechanisms, enabling precise control to maximize yield and enantioselectivity while ensuring process safety and robustness. researchgate.netmt.com

Table 2: Modern Technologies for Real-Time Chiral Analysis

| Technology | Principle | Application Mode | Key Advantage |

| On-line Chiral HPLC/SFC | Chromatographic Separation | On-line/At-line | Automated, high-resolution separation for complex mixtures. nih.govrsc.org |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light | In-line/On-line | Rapid, non-destructive optical measurement of ee. nih.gov |

| Cavity-Enhanced Polarimetry | Measures optical rotation with high sensitivity | In-situ/On-line | Absolute ee determination without calibration, high sensitivity. nih.gov |

| Mass Spectrometry (MS) | Ion mobility separation of diastereomeric intermediates | On-line | Predicts enantioselectivity by monitoring reaction intermediates. nih.govbohrium.com |

Exploration of Novel Chemical Transformations and Derivatizations for Expanded Synthetic Utility

The utility of this compound as a chiral building block is continually expanding through the exploration of novel chemical transformations and derivatizations. Its inherent stereochemistry is critical for biological activity, making it a valuable starting material for more complex molecules. nih.gov

One key area of research is the transformation of the ester and hydroxyl functional groups. For instance, the ester can undergo hydrolysis to yield the parent 2-hydroxy-2-methylbutyric acid, which may be a metabolite or a desired synthetic intermediate itself. nih.gov A significant transformation is lipase-catalyzed aminolysis, where the methyl ester is converted into a range of chiral α-hydroxy amides. nih.govresearchgate.net This reaction provides access to a different class of valuable chiral compounds with high conversion rates.

The compound's core structure also serves as a scaffold for building larger molecules. It has been patented for use in the synthesis of β-secretase inhibitors, which are investigated for potential applications in treating Alzheimer's disease. nih.gov A frontier in derivatization is polymerization. Structurally related hydroxybutyrates are being used to create novel polyhydroxyalkanoates (PHAs), which are biodegradable polymers. nih.gov By analogy, this compound could serve as a monomer for creating new, functional, and biodegradable materials with tailored properties, representing a significant expansion of its synthetic utility beyond traditional pharmaceutical intermediates. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from laboratory-scale synthesis to industrial production presents challenges in scalability, safety, and consistency. Continuous flow chemistry and automated synthesis platforms are emerging as powerful solutions for the scalable production of chiral molecules, including this compound. umontreal.cafrontiersin.org

Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters like temperature and residence time, and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. researchgate.netacs.org For asymmetric catalysis, flow reactors can be packed with immobilized chiral catalysts, such as polymer-supported organocatalysts. nih.govmt.com This approach combines the benefits of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (easy separation and catalyst recycling), which is crucial for cost-effective and sustainable manufacturing. researchgate.net

The integration of real-time monitoring technologies (as discussed in Section 6.2) with automated flow systems allows for rapid process optimization and control. acs.org Telescoped continuous flow processes, where multiple reaction steps are connected in sequence without intermediate purification, can significantly improve productivity and reduce waste. nih.gov This combination of flow technology, heterogeneous catalysis, and automation is paving the way for on-demand, efficient, and highly controlled manufacturing of this compound, meeting the growing industrial demand for this key chiral intermediate. frontiersin.org

Q & A

Q. What are the recommended methods for synthesizing (R)-(-)-Methyl-2-hydroxy-2-methylbutanoate with high enantiomeric purity?

- Methodological Answer : Chiral synthesis can be optimized using asymmetric catalysis or enzymatic resolution. For example, stereoselective esterification of 2-hydroxy-2-methylbutanoic acid with methanol in the presence of chiral catalysts (e.g., lipases or organocatalysts) can enhance enantiomeric excess. Purification via chiral HPLC or crystallization (e.g., using solvents like hexane/ethyl acetate mixtures) is critical to achieve >97.0% purity, as reported in chiral reagent catalogs . Key parameters include reaction temperature (e.g., 25–40°C), catalyst loading (1–5 mol%), and solvent polarity.

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H and ¹³C) to confirm the ester group and methyl branching.

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralcel OD-H) to determine enantiomeric purity .

- X-ray crystallography for absolute stereochemical confirmation, if single crystals are obtainable.

- Polarimetry to measure optical rotation ([α]ᴅ), with expected values consistent with (R)-configuration.

Q. What analytical techniques are most reliable for quantifying trace impurities in synthesized batches?

- Methodological Answer :

- Gas Chromatography (GC) with flame ionization detection (FID) for volatile impurities, using internal standards (e.g., methyl docosanoate) .

- LC-MS for non-volatile byproducts, with electrospray ionization (ESI) in negative ion mode.

- Karl Fischer titration for water content analysis, ensuring <0.1% moisture for stability .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Systematic Review : Follow COSMOS-E guidelines to aggregate and assess studies, focusing on confounders like solvent effects or enantiomeric impurities .

- Dose-Response Meta-Analysis : Evaluate activity trends across concentrations, ensuring standardized units (e.g., µM vs. mg/mL) .

- Replication Studies : Reproduce key experiments under controlled conditions (e.g., pH 7.4 buffers, 37°C) to isolate variables .

Q. How to design kinetic studies to elucidate reaction mechanisms involving this compound in enzyme-catalyzed reactions?

- Methodological Answer :